N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a fluorobenzo[d]thiazole moiety, a pyrazole ring, and a morpholinoethyl group, contributes to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
Compounds with similar benzothiazole structures have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
For instance, some benzothiazole derivatives have shown anti-inflammatory activity through the inhibition of prostaglandin biosynthesis .
Biochemical Pathways
It’s worth noting that the anti-inflammatory activity of some benzothiazole derivatives is mediated chiefly through the inhibition of prostaglandin biosynthesis . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Pharmacokinetics
One compound with a similar structure was reported to be orally bioavailable , suggesting that this compound might also have good oral bioavailability.
Result of Action
Benzothiazole derivatives have been reported to exhibit significant activity against mycobacterium tuberculosis .
Action Environment
It’s worth noting that the synthesis and activity of similar compounds can be influenced by various factors, including synthetic pathways and the presence of different substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves multiple steps. The general synthetic route includes the following steps:
Formation of the Fluorobenzo[d]thiazole Moiety: The starting material, 2-aminobenzenethiol, is reacted with fluorobenzoyl chloride under reflux conditions to form the fluorobenzo[d]thiazole core.
Pyrazole Ring Formation: The fluorobenzo[d]thiazole intermediate is then reacted with hydrazine hydrate and an appropriate diketone to form the pyrazole ring.
Morpholinoethyl Group Addition: The pyrazole intermediate is further reacted with 2-chloroethylmorpholine hydrochloride in the presence of a base to introduce the morpholinoethyl group.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate with 1,4-dimethylpyrazole-3-carboxylic acid chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride
- N-(6-bromobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is unique due to the presence of the fluorine atom in the benzo[d]thiazole moiety, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2S.ClH/c1-13-12-23(2)22-17(13)18(26)25(6-5-24-7-9-27-10-8-24)19-21-15-4-3-14(20)11-16(15)28-19;/h3-4,11-12H,5-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBPRVJONLRSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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